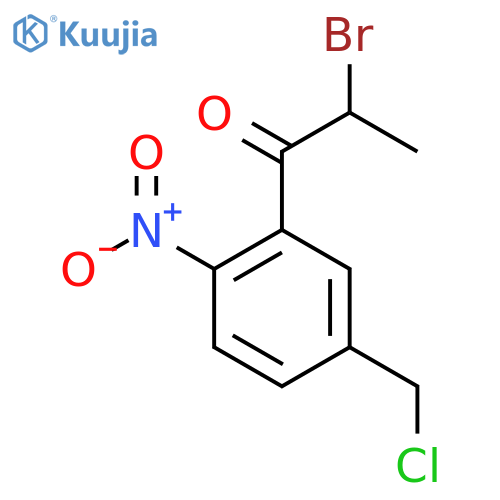

Cas no 1806636-62-3 (2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one)

1806636-62-3 structure

商品名:2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one

CAS番号:1806636-62-3

MF:C10H9BrClNO3

メガワット:306.540361166

CID:4972923

2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one

-

- インチ: 1S/C10H9BrClNO3/c1-6(11)10(14)8-4-7(5-12)2-3-9(8)13(15)16/h2-4,6H,5H2,1H3

- InChIKey: VZNCPNSOLGSJTB-UHFFFAOYSA-N

- ほほえんだ: BrC(C)C(C1C=C(CCl)C=CC=1[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 282

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 62.9

2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013022448-250mg |

2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one |

1806636-62-3 | 97% | 250mg |

504.00 USD | 2021-06-24 | |

| Alichem | A013022448-500mg |

2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one |

1806636-62-3 | 97% | 500mg |

790.55 USD | 2021-06-24 | |

| Alichem | A013022448-1g |

2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one |

1806636-62-3 | 97% | 1g |

1,519.80 USD | 2021-06-24 |

2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

4. Water

1806636-62-3 (2-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-1-one) 関連製品

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量